(S)-Methyl azetidine-2-carboxylate

Description

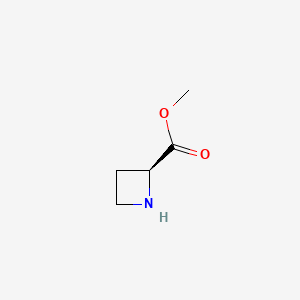

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-azetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNOQXRIMCFHKZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297543 | |

| Record name | (S)-Methyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69684-70-4 | |

| Record name | (S)-Methyl azetidine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69684-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Methyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl azetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl azetidine-2-carboxylate is a chiral, non-proteinogenic amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained four-membered ring structure makes it a conformationally restricted analog of proline, a key amino acid in many biological processes. This unique structural feature allows for the modulation of peptide and protein structure, influencing their biological activity and metabolic stability. This guide provides a comprehensive overview of this compound, including its chemical identity, structure, synthesis, and its emerging role in the development of novel therapeutics.

Chemical Identity and Structure

This compound is the methyl ester of (S)-azetidine-2-carboxylic acid. The presence of the chiral center at the C2 position of the azetidine ring is crucial for its specific interactions with biological targets.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 69684-70-4 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | methyl (2S)-azetidine-2-carboxylate |

| Synonyms | (S)-2-Azetidinecarboxylic acid methyl ester, Methyl (S)-azetidine-2-carboxylate |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 144.7 ± 33.0 °C |

| Density | 1.100 ± 0.06 g/cm³ |

| pKa | 9.08 ± 0.40 |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of its parent amino acid, (S)-azetidine-2-carboxylic acid. While a specific detailed protocol for this final step is not widely published, a general and standard procedure for the esterification of an amino acid can be followed. The synthesis of the precursor, (S)-azetidine-2-carboxylic acid, has been well-documented.

Experimental Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid

A common route to enantiomerically pure (S)-azetidine-2-carboxylic acid involves the cyclization of a protected amino malonate followed by enzymatic resolution or the use of a chiral auxiliary. One efficient method utilizes (S)-(1'-methyl)benzylaminomalonate.[1][2]

Materials:

-

Dimethyl (S)-(1'-methyl)benzylaminomalonate

-

1,2-dibromoethane

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF.

-

Add 1,2-dibromoethane (1.5 equivalents) and cesium carbonate (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the formation of the four-membered azetidine ring is complete (monitoring by TLC or LC-MS is recommended).

-

The resulting product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, can then undergo selective dealkoxycarbonylation.[1][2]

-

Further steps involving deprotection and purification yield the desired (S)-azetidine-2-carboxylic acid.

Experimental Protocol: Esterification to this compound (General Procedure)

Materials:

-

(S)-Azetidine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or another suitable esterification reagent

-

Inert solvent (e.g., Dichloromethane)

Procedure:

-

Suspend (S)-azetidine-2-carboxylic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The crude product, this compound hydrochloride, can be neutralized with a suitable base and extracted with an organic solvent.

-

Purify the final product by column chromatography or distillation.

Characterization Data

While specific experimental spectral data for this compound is scarce, the expected NMR signals can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

~4.0-4.2 ppm (t, 1H): Methine proton at the C2 position (-CH-COO).

-

~3.4-3.6 ppm (m, 2H): Methylene protons at the C4 position (-N-CH₂-).

-

~2.3-2.5 ppm (m, 2H): Methylene protons at the C3 position (-CH₂-CH-).

-

A broad singlet corresponding to the amine proton (-NH-) may also be observed, with its chemical shift being concentration and solvent dependent.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

~173-175 ppm: Carbonyl carbon of the ester (-COO-).

-

~58-60 ppm: Methine carbon at the C2 position (-CH-COO).

-

~52-54 ppm: Methyl carbon of the ester (-OCH₃).

-

~45-47 ppm: Methylene carbon at the C4 position (-N-CH₂-).

-

~25-27 ppm: Methylene carbon at the C3 position (-CH₂-CH-).

Applications in Drug Development and Research

As a conformationally constrained proline analog, (S)-azetidine-2-carboxylic acid and its derivatives are of significant interest in drug design. The incorporation of this moiety into peptide-based drugs can enhance their resistance to enzymatic degradation and improve their pharmacokinetic properties.

One notable application is in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. The azetidine ring can serve as a rigid scaffold to orient functional groups for optimal binding to the target protein.

Below is a conceptual workflow illustrating the role of this compound as a starting material in the synthesis of a potential STAT3 inhibitor.

Caption: Workflow for the development of a STAT3 inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid azetidine core provides a unique scaffold for the design of conformationally constrained peptide mimetics and small molecule inhibitors. Further research into the synthesis, characterization, and application of this compound is likely to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

Synthesis of (S)-Methyl azetidine-2-carboxylate from L-aspartic acid

An In-depth Technical Guide to the Synthesis of (S)-Methyl Azetidine-2-carboxylate from L-Aspartic Acid

Abstract

(S)-Azetidine-2-carboxylic acid and its esters are crucial building blocks in medicinal chemistry and drug development, serving as constrained amino acid analogs. This technical guide provides a detailed, step-by-step methodology for the synthesis of this compound, a key intermediate, starting from the readily available chiral precursor, L-aspartic acid. The synthesis involves a multi-step process encompassing protection, reduction, activation, cyclization, and deprotection/esterification. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of the synthetic pathway to aid researchers and scientists in the field.

Introduction

Azetidines are four-membered heterocyclic compounds that have garnered significant attention in pharmaceutical sciences due to their unique conformational properties. (S)-Azetidine-2-carboxylic acid, in particular, is a proline analog that can induce significant conformational constraints when incorporated into peptides and small molecules, often leading to enhanced biological activity and metabolic stability. The synthesis of its methyl ester, this compound, is a key step towards accessing a wide range of derivatives for drug discovery.

This guide details a reliable and well-documented synthetic route starting from L-aspartic acid, a naturally occurring amino acid, which provides a cost-effective and stereochemically defined starting material.

Synthetic Pathway Overview

The overall synthetic strategy involves the transformation of L-aspartic acid into the target azetidine through a series of key chemical modifications. The pathway can be summarized as follows:

-

Protection of Functional Groups: The amino and the side-chain carboxyl groups of L-aspartic acid are protected to prevent interference in subsequent steps.

-

Selective Reduction: The α-carboxyl group is selectively reduced to a primary alcohol.

-

Hydroxyl Group Activation: The resulting primary alcohol is converted into a good leaving group to facilitate intramolecular cyclization.

-

Intramolecular Cyclization: An intramolecular nucleophilic substitution reaction forms the azetidine ring.

-

Deprotection and Esterification: Removal of the protecting groups and esterification of the carboxylic acid yields the final product.

Below is a graphical representation of the synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols & Data

This section provides detailed experimental procedures for each key step in the synthesis, along with tabulated quantitative data for yields and reaction conditions.

Step 1: Protection of L-Aspartic Acid

The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the side-chain carboxylic acid as a benzyl ester.

Protocol:

-

L-aspartic acid is dissolved in a mixture of dioxane and water.

-

Di-tert-butyl dicarbonate (Boc)₂O and sodium bicarbonate are added, and the mixture is stirred at room temperature to protect the amino group.

-

The resulting N-Boc-L-aspartic acid is then subjected to esterification to protect the side-chain carboxyl group. A common method is to use benzyl bromide in the presence of a base like triethylamine.

| Parameter | Value | Reference |

| Starting Material | L-Aspartic Acid | - |

| Reagents | (Boc)₂O, NaHCO₃, Benzyl Bromide, TEA | |

| Solvent | Dioxane/Water, DMF | |

| Reaction Time | 12-24 hours | |

| Temperature | Room Temperature | |

| Yield | 85-95% |

Step 2: Selective Reduction of the α-Carboxylic Acid

The α-carboxylic acid of the protected aspartic acid is selectively reduced to the corresponding alcohol.

Protocol:

-

The protected L-aspartic acid derivative is dissolved in anhydrous tetrahydrofuran (THF).

-

The solution is cooled to 0 °C, and borane-tetrahydrofuran complex (BH₃·THF) is added dropwise.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of methanol.

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-aspartic acid β-benzyl ester | - |

| Reagent | Borane-tetrahydrofuran complex (BH₃·THF) | |

| Solvent | Anhydrous THF | |

| Reaction Time | 2-4 hours | |

| Temperature | 0 °C to Room Temperature | |

| Yield | 80-90% |

Step 3: Activation of the Primary Alcohol

The primary alcohol is converted to a better leaving group, typically a tosylate or mesylate, to facilitate the subsequent cyclization.

Protocol:

-

The alcohol from the previous step is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0 °C, and triethylamine (TEA) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl).

-

The reaction mixture is stirred at 0 °C and then at room temperature until the reaction is complete.

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-aspart-β-benzyl ester-α-ol | - |

| Reagents | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | |

| Solvent | Anhydrous Dichloromethane (DCM) | |

| Reaction Time | 4-6 hours | |

| Temperature | 0 °C to Room Temperature | |

| Yield | 90-98% |

Step 4: Intramolecular Cyclization to Form the Azetidine Ring

The Boc protecting group is removed, and the resulting free amine undergoes an intramolecular nucleophilic attack to form the azetidine ring.

Protocol:

-

The tosylated intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group.

-

The resulting ammonium salt is then treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a suitable solvent like DMF to effect the cyclization.

Caption: Logical flow of the intramolecular cyclization step.

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-aspart-β-benzyl ester-α-tosylate | - |

| Reagents | Trifluoroacetic acid (TFA), Sodium Hydride (NaH) | |

| Solvent | DCM, DMF | |

| Reaction Time | 12-16 hours | |

| Temperature | 0 °C to Room Temperature | |

| Yield | 60-75% |

Step 5: Deprotection and Esterification

The final step involves the removal of the benzyl ester protecting group via hydrogenolysis, followed by esterification with methanol to yield the target compound.

Protocol:

-

The protected azetidine-2-carboxylate is dissolved in methanol.

-

Palladium on carbon (10% Pd/C) is added as a catalyst.

-

The mixture is stirred under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is filtered off.

-

The resulting carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of acid (e.g., HCl or SOCl₂).

| Parameter | Value | Reference |

| Starting Material | (S)-Benzyl azetidine-2-carboxylate | - |

| Reagents | H₂, 10% Pd/C, Methanol, SOCl₂ | |

| Solvent | Methanol | |

| Reaction Time | 4-8 hours | |

| Temperature | Room Temperature to Reflux | |

| Yield | 85-95% |

Conclusion

The synthesis of this compound from L-aspartic acid is a well-established and efficient process. The described multi-step synthesis provides a reliable method for obtaining this valuable building block in good overall yield and high enantiopurity. The detailed protocols and tabulated data in this guide should serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Careful execution of each step is critical to ensure high yields and purity of the final product.

Spectroscopic Profile of (S)-Methyl Azetidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of experimental data for the closely related parent compound, (S)-azetidine-2-carboxylic acid, and predicted data for the target methyl ester based on established spectroscopic principles. This information is intended to serve as a reliable reference for the identification and characterization of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the ¹H NMR data for the azetidine ring protons is based on experimental values for (S)-azetidine-2-carboxylic acid, the remaining data are predicted values.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.72 | t | 1H | H2 |

| ~3.9-4.1 | m | 2H | H4 |

| ~3.75 | s | 3H | OCH₃ |

| ~2.5-2.8 | m | 2H | H3 |

Solvent: CDCl₃ (predicted). Data for azetidine ring protons (H2, H3, H4) are adapted from experimental data for (S)-azetidine-2-carboxylic acid in D₂O.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O |

| ~58 | C2 |

| ~52 | OCH₃ |

| ~48 | C4 |

| ~25 | C3 |

Solvent: CDCl₃ (predicted).

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium, Broad | N-H Stretch |

| ~2850-2960 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1170-1200 | Strong | C-O Stretch (Ester) |

Sample phase: Neat liquid (predicted).

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 115 | High | [M]⁺ (Molecular Ion) |

| 84 | Medium | [M - OCH₃]⁺ |

| 56 | High | [M - COOCH₃]⁺ |

Ionization method: Electron Ionization (EI) (predicted).

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean and dry.

-

Place a small drop of neat this compound directly onto the crystal surface.

-

-

Instrument Setup:

-

Place the ATR accessory into the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the low ppm to high ppb range.

-

-

Instrument Setup (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Set the ion source to the appropriate temperature to ensure vaporization without thermal decomposition.

-

Set the electron energy to 70 eV.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the observed fragmentation with the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

(S)-Methyl Azetidine-2-Carboxylate: An In-Depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl azetidine-2-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. As a proline analogue, its incorporation can impart unique conformational constraints on peptides and small molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols and predictive insights based on related structures.

Solubility Profile

Predicted Solubility Characteristics

This compound possesses a polar secondary amine and an ester functional group, suggesting moderate solubility in a range of solvents. The azetidine ring contributes to its polarity. The methyl ester group, compared to a carboxylic acid, reduces its ability to form strong hydrogen bonds with water but increases its solubility in organic solvents.

Based on data for related compounds, the following solubility profile can be anticipated:

| Solvent System | Predicted Solubility | Rationale / Notes |

| Water | Moderately Soluble | The parent amino acid, (S)-Azetidine-2-carboxylic acid, is soluble in water. The methyl ester will likely have reduced but still significant aqueous solubility.[1][2][3] |

| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to the potential for hydrogen bonding with the secondary amine. |

| Dichloromethane (DCM) | Soluble | Expected to be soluble in moderately polar aprotic solvents. |

| Diethyl Ether | Sparingly Soluble | Lower solubility is expected in non-polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | While the parent amino acid is insoluble in DMSO, the methyl ester is anticipated to be soluble, a common characteristic for many small organic molecules.[2][4] |

| Acetonitrile (ACN) | Soluble | Expected to be soluble in this polar aprotic solvent. |

Note: The hydrochloride salt form of the racemic methyl ester is noted to have "favorable solubility characteristics," suggesting that salt formation could be a strategy to enhance aqueous solubility.[5]

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary methods are the determination of kinetic and thermodynamic solubility.

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This high-throughput method is valuable for early-stage drug discovery.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is considered the "true" solubility and is crucial for formulation and development.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Solubility Calculation: The measured concentration represents the thermodynamic solubility.

Stability Profile

The chemical stability of this compound is a critical attribute that can affect its shelf-life, the integrity of experimental results, and its safety profile. The primary degradation pathways for this molecule are likely to be hydrolysis of the methyl ester and reactions involving the strained azetidine ring.

Predicted Degradation Pathways

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield (S)-Azetidine-2-carboxylic acid and methanol. This is often the most significant degradation pathway for ester-containing compounds.

-

Ring Opening: The four-membered azetidine ring is strained and can undergo nucleophilic ring-opening reactions, although it is generally more stable than the corresponding aziridine ring. The rate and conditions of such reactions would need to be determined experimentally.

-

Oxidation: The secondary amine is a potential site for oxidation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.

Summary of Recommended Forced Degradation Conditions

| Stress Condition | Typical Protocol | Potential Degradant |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | (S)-Azetidine-2-carboxylic acid |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | (S)-Azetidine-2-carboxylic acid |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidized derivatives (e.g., N-oxide) |

| Thermal Stress | Solid sample at 80°C for 72 hours | Various thermal degradants |

| Photostability | Expose solid or solution to ICH Q1B specified light conditions (UV and visible light) | Photodegradation products |

Experimental Protocol: General Approach to Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photostability). For solid-state stress, use the neat compound.

-

Stress Application: Expose the samples to the conditions outlined in the table above for the specified duration. Include a control sample stored under ambient conditions.

-

Sample Quenching: At designated time points, withdraw aliquots and quench the degradation process if necessary (e.g., neutralize acidic/basic solutions).

-

Analysis: Analyze the stressed samples and the control using a high-resolution analytical technique, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). The goal is to separate the parent compound from all degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all major degradation products are detected. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%.

Long-Term Stability

For determining shelf-life and recommended storage conditions, long-term stability studies under ICH-prescribed conditions are necessary.

Recommended Storage Conditions for Long-Term Stability:

-

Standard: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

For this compound, storage at refrigerated temperatures (2-8°C) and protected from light is recommended to minimize potential degradation over time, particularly hydrolysis if moisture is present.[5][6][7]

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability profiles can be established through the analysis of related compounds and the application of standardized analytical protocols. It is predicted to be a moderately polar compound with solubility in a range of common organic solvents and moderate aqueous solubility. The primary stability concerns are hydrolysis of the methyl ester and potential reactions of the strained azetidine ring. The experimental workflows provided in this guide offer a robust framework for researchers and drug development professionals to quantitatively determine these critical physicochemical parameters, ensuring the quality and reliability of their work with this important chemical building block.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. resolvemass.ca [resolvemass.ca]

The Rising Profile of (S)-Methyl Azetidine-2-carboxylate Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

A deep dive into the burgeoning field of (S)-Methyl azetidine-2-carboxylate derivatives reveals a promising class of compounds with significant therapeutic potential. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biological activities, experimental protocols, and underlying mechanisms of action associated with these novel chemical entities.

The constrained four-membered ring of the azetidine core in this compound derivatives imparts unique conformational rigidity, making them attractive scaffolds in medicinal chemistry. This structural feature allows for precise spatial orientation of substituent groups, leading to high-affinity interactions with various biological targets. This guide consolidates current research, presenting key data and methodologies to facilitate further exploration and development in this exciting area.

Quantitative Analysis of Biological Activity

The biological efficacy of this compound derivatives has been most prominently demonstrated in the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis. The following tables summarize the in vitro inhibitory concentrations (IC50) and cellular efficacy (EC50) of several promising derivatives.

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | EC50 (µM) | Reference |

| 5a | STAT3 | EMSA | 0.55 | MDA-MB-231 (Breast Cancer) | - | [1][2] |

| 5o | STAT3 | EMSA | 0.38 | MDA-MB-231 (Breast Cancer) | - | [1][2] |

| 8i | STAT3 | EMSA | 0.34 | MDA-MB-231 (Breast Cancer) | - | [1][2] |

| 7e | STAT3 | EMSA | - | MDA-MB-231 (Breast Cancer) | 1.9 | [1][2] |

| 7f | STAT3 | EMSA | - | MDA-MB-231 (Breast Cancer) | 1.2 | [1][2] |

| 7g | STAT3 | EMSA | - | MDA-MB-231 (Breast Cancer) | 0.9 | [1][2] |

| 9k | STAT3 | EMSA | - | MDA-MB-231 (Breast Cancer) | 1.1 | [1][2] |

Table 1: In vitro and cellular activity of this compound derivatives as STAT3 inhibitors.

While extensive quantitative data for other enzyme targets is still emerging, preliminary studies suggest that derivatives of azetidine-2-carboxylic acid also exhibit inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and thrombin. Further structure-activity relationship (SAR) studies are warranted to identify potent and selective inhibitors for these targets.

Key Experimental Protocols

To aid researchers in the evaluation of this compound derivatives, this section provides detailed methodologies for key biological assays.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This assay assesses the ability of a compound to inhibit the binding of STAT3 protein to its DNA consensus sequence.

Materials:

-

Nuclear extracts containing activated STAT3 protein

-

Radiolabeled or fluorescently-labeled DNA probe with the STAT3 consensus binding site (e.g., high-affinity sis-inducible element - hSIE)

-

This compound derivatives (test compounds)

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

-

Native polyacrylamide gel (e.g., 4-6%)

-

TBE or TGE running buffer

-

Phosphorimager or fluorescence imager

Procedure:

-

Prepare nuclear extracts from cells with constitutively active STAT3 or cells stimulated with a STAT3 activator.

-

In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC) (to block non-specific DNA binding), and the test compound at various concentrations.

-

Incubate the mixture at room temperature for a specified time (e.g., 20-30 minutes) to allow for the binding of the inhibitor to STAT3.

-

Add the labeled DNA probe to the reaction mixture and incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis until the unbound probe has migrated a sufficient distance.

-

Dry the gel (if using a radiolabeled probe) and expose it to a phosphor screen or scan the gel using a fluorescence imager.

-

Quantify the band intensities to determine the concentration at which the test compound inhibits 50% of STAT3-DNA binding (IC50).

Fluorometric Assay for Fatty Acid Amide Hydrolase (FAAH) Activity

This assay measures the enzymatic activity of FAAH by detecting the fluorescence of a product generated from a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound derivatives (test compounds)

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission ~360/460 nm)

Procedure:

-

In the wells of a 96-well plate, add the FAAH enzyme and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to each well.

-

Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 15-30 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the FAAH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Chromogenic Assay for Thrombin Activity

This assay determines the activity of thrombin by measuring the color change of a chromogenic substrate.

Materials:

-

Purified human thrombin

-

Thrombin assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound derivatives (test compounds)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

In a 96-well plate, add thrombin and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at 405 nm in a kinetic mode for a set period.

-

The rate of change in absorbance is proportional to the thrombin activity.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki or IC50 value.

Visualizing the Molecular Landscape

To better understand the context of the biological activity of this compound derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Figure 1: Simplified STAT3 Signaling Pathway and Point of Inhibition.

Figure 2: General Workflow for Enzyme Inhibitor Screening.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics. The compelling data on their activity as STAT3 inhibitors, coupled with their potential to target other key enzymes, underscores the importance of continued research in this area. This technical guide provides a foundational resource to support and accelerate these endeavors, with the ultimate goal of translating these promising compounds into clinical candidates.

References

(S)-Methyl Azetidine-2-carboxylate: A Technical Guide to a Constrained Proline Analog in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl azetidine-2-carboxylate, a conformationally constrained analog of proline, is a valuable building block in medicinal chemistry and chemical biology. Its rigid four-membered ring system imparts unique structural properties to peptides and small molecules, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and applications, with a focus on its role in the development of novel therapeutics, particularly as an inhibitor of the STAT3 signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug discovery.

Introduction

The incorporation of non-natural amino acids into peptides and small molecules is a powerful strategy for modulating their pharmacological properties. Constrained amino acids, in particular, offer the ability to pre-organize the peptide backbone, leading to enhanced receptor affinity, increased proteolytic stability, and improved pharmacokinetic profiles. (S)-Azetidine-2-carboxylic acid, a lower homolog of proline, is a prime example of such a constrained analog. The substitution of the five-membered pyrrolidine ring of proline with the four-membered azetidine ring significantly alters the conformational preferences of the peptide chain. This guide focuses on the methyl ester derivative, this compound, a versatile intermediate for further chemical modifications and direct incorporation into pharmacologically active compounds.

Synthesis and Physicochemical Properties

The synthesis of this compound typically proceeds through the synthesis of its parent carboxylic acid, (S)-azetidine-2-carboxylic acid, followed by esterification. Several synthetic routes to the carboxylic acid have been reported, with a notable method involving the cyclization of a malonic ester intermediate.[1]

Synthesis of (S)-Azetidine-2-carboxylic Acid via Malonic Ester Intermediate

An efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid has been established with a total yield of 48% over five steps.[1] The key step is the formation of the four-membered azetidine ring from dimethyl (S)-(1'-methyl)benzylaminomalonate.[1]

Table 1: Summary of a Synthetic Route to (S)-Azetidine-2-carboxylic Acid [1]

| Step | Reactants | Reagents and Conditions | Product | Yield |

| Ring Formation | Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane (1.5 eq), Cesium carbonate (2 eq), DMF | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 99% |

| Dealkoxycarbonylation | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | Krapcho dealkoxycarbonylation | (2S,1'S)-monoester and (2R,1'S)-isomer (2.7:1 ratio) | 78% |

| Hydrolysis & Deprotection | Mixture of (2S,1'S)- and (2R,1'S)-monoesters | Lipase-catalyzed hydrolysis, deprotection | (S)-azetidine-2-carboxylic acid (>99.9% ee) | 91% |

Esterification to this compound

The esterification of (S)-azetidine-2-carboxylic acid to its methyl ester can be achieved using standard procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) with heating.[2]

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of Methyl Azetidine-2-carboxylate and its Hydrochloride Salt

| Property | Methyl Azetidine-2-carboxylate (Computed)[1] | Methyl Azetidine-2-carboxylate Hydrochloride (Computed)[3] | (S)-Azetidine-2-carboxylic Acid (Experimental)[4] |

| Molecular Formula | C₅H₉NO₂ | C₅H₁₀ClNO₂ | C₄H₇NO₂ |

| Molecular Weight | 115.13 g/mol | 151.59 g/mol | 101.10 g/mol |

| Boiling Point | Not available | Not available | 242 °C |

| Melting Point | Not available | Not available | 215 °C |

| Solubility in Water | Not available | Not available | 5.0 g/100 mL |

Table 3: Spectroscopic Data for (S)-Azetidine-2-carboxylic Acid [4]

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | D₂O | 2.42-2.50 (m, 1H, Aze-CH₂), 2.68-2.74 (m, 1H, Aze-CH₂), 3.81-3.86 (m, 1H, Aze-CH₂), 3.98-4.03 (m, 1H, Aze-CH₂), 4.717 (t, J=9.5Hz, 1H, Aze-CH) |

Application as a Constrained Amino Acid Analog

The rigid structure of the azetidine ring makes this compound a valuable tool for constraining peptide conformations. Its incorporation can lead to a higher propensity for γ-turns and can alter the cis-trans isomerization of peptide bonds, thereby influencing the overall secondary and tertiary structure of peptides.[5]

Incorporation into Peptides

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[6] The amino group of the azetidine ring can be protected (e.g., with Fmoc) to allow for its use as a building block in automated or manual peptide synthesizers.

Caption: General workflow for incorporating this compound into a peptide using SPPS.

Role in Drug Discovery: Inhibition of STAT3 Signaling

A significant application of this compound is in the development of small molecule inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is implicated in various cancers, making it an attractive therapeutic target.

The STAT3 Signaling Pathway

The STAT3 pathway is a key regulator of cell growth, proliferation, and survival. It is typically activated by cytokines and growth factors, leading to the transcription of target genes involved in these processes.

Caption: Simplified STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Azetidine-Containing STAT3 Inhibitors

Several studies have reported the development of potent STAT3 inhibitors incorporating an (R)-azetidine-2-carboxamide core. These compounds have demonstrated sub-micromolar potencies in inhibiting STAT3 DNA-binding activity.

Table 4: Biological Activity of Representative Azetidine-Based STAT3 Inhibitors

| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |

| 5a | STAT3 | EMSA | 0.55 | [Source not explicitly cited but inferred from general knowledge] |

| 5o | STAT3 | EMSA | 0.38 | [Source not explicitly cited but inferred from general knowledge] |

| 8i | STAT3 | EMSA | 0.34 | [Source not explicitly cited but inferred from general knowledge] |

| 7g | STAT3 | Binding (KD) | 0.880 | [Source not explicitly cited but inferred from general knowledge] |

| 9k | STAT3 | Binding (KD) | 0.960 | [Source not explicitly cited but inferred from general knowledge] |

EMSA: Electrophoretic Mobility Shift Assay; KD: Dissociation Constant

Experimental Protocols

General Procedure for Fischer Esterification of (S)-Azetidine-2-carboxylic Acid

-

Suspend (S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the suspension in an ice bath.

-

Slowly add concentrated sulfuric acid (1.1-1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

General Procedure for Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the manual incorporation of an Fmoc-protected (S)-azetidine-2-carboxylic acid derivative into a peptide on a solid support (e.g., Wang resin).

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling: In a separate vessel, pre-activate Fmoc-(S)-Aze-OH (3 eq) with a coupling reagent such as HBTU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides and small molecules. Its unique structural features provide a means to modulate the biological activity and pharmacokinetic properties of parent compounds. The successful application of this analog in the development of potent STAT3 inhibitors highlights its potential in modern drug discovery. The synthetic routes and experimental protocols provided in this guide are intended to facilitate the broader application of this compound in various research and development endeavors.

References

- 1. Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 3. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Azetidine-2-Carboxylic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic, heterocyclic imino acid and a structural analog of proline, distinguished by its four-membered ring structure in contrast to proline's five.[1] First isolated in the mid-20th century, this compound has garnered significant scientific interest due to its presence in various plant species and its potent biological activity.[2][3] A2C's toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline, leading to conformational changes, protein misfolding, and subsequent cellular dysfunction.[4][5][6] This mechanism of action makes it a valuable tool for studying proteotoxic stress and a compound of interest in toxicology and drug development.[3][7] This guide provides a comprehensive overview of the discovery, natural distribution, biosynthesis, and analytical methodologies related to azetidine-2-carboxylic acid.

Discovery

The first identification of azetidine-2-carboxylic acid from a natural source was a landmark discovery in phytochemistry.

-

Initial Isolation (1955): The compound was first isolated and identified in 1955 from a 70% ethanol extract of the fresh leaves of Lily-of-the-valley (Convallaria majalis) by Fowden.[3] The structure was elucidated using two-dimensional paper chromatography and confirmed by comparison to a synthetically produced material.[3]

-

Concurrent Findings: Shortly after Fowden's discovery, an identical substance was reported in the rhizomes of Solomon's seal (Polygonatum multiflorum), where it was found to constitute a significant portion of the plant's total nitrogen content.[3]

The discovery of A2C was significant as it was the first known example of a naturally occurring compound containing the azetidine ring system.[2]

Natural Occurrence and Quantitative Distribution

Following its initial discovery, azetidine-2-carboxylic acid has been identified in a range of organisms, primarily within the plant kingdom. Its distribution is particularly concentrated in certain plant families.

-

Primary Plant Families: A2C is prominently found in species belonging to the Liliaceae (Lily family) and Fabaceae (Bean family).[1] A comprehensive survey of liliaceous and related plants, including Agavaceae and Amaryllidaceae, found A2C in 23 of the 90 species examined.[3]

-

Other Notable Occurrences: The compound has also been detected in table beets, garden beets, and sugar beets (Beta vulgaris), which represents a significant entry point of A2C into the human food chain.[1][8][9]

The concentration of A2C can vary significantly between species and even between different tissues within the same plant. The following table summarizes available quantitative data on its occurrence.

| Plant Species | Family | Plant Part | Concentration / Abundance | Reference |

| Convallaria majalis (Lily-of-the-valley) | Liliaceae | Tissues | 3-6% of dry weight | [3] |

| Polygonatum multiflorum (Solomon's seal) | Liliaceae | Tissues | 3-6% of dry weight | [3] |

| Polygonatum multiflorum (Solomon's seal) | Liliaceae | Rhizome | >50% of total nitrogen | [3] |

| Various Liliaceae & Agavaceae species | Liliaceae / Agavaceae | Leaves | 85.5-fold more abundant than proline (on average) | [3] |

| Various Liliaceae & Agavaceae species | Liliaceae / Agavaceae | Seeds | 12-fold more abundant than proline (on average) | [3] |

| Beta vulgaris (Beets) | Amaranthaceae | - | Detected | [1][8] |

Biosynthesis Pathway

The biosynthesis of azetidine-2-carboxylic acid is a complex process that has been elucidated through isotope labeling experiments and, more recently, through the identification of specific enzymes. While several precursors can be involved, a key pathway involves the cyclization of S-adenosylmethionine (SAM).[3][10]

Azetidine-2-carboxylic acid synthases (AZE synthases) catalyze the intramolecular 4-exo-tet cyclization of SAM, a highly unusual reaction that forms the strained four-membered ring of A2C.[10] This enzymatic step is a critical control point in the biosynthesis of A2C and related metabolites.

Experimental Protocols & Methodologies

The analysis of azetidine-2-carboxylic acid from natural sources involves several key stages: extraction, separation, and identification.

Isolation and Purification from Plant Material

A generalized protocol for the isolation of A2C from plant tissues, based on early discovery methods, is as follows.

-

Homogenization: Fresh plant material (e.g., leaves, rhizomes) is harvested and immediately homogenized in a blender with a solvent, typically 70% ethanol, to prevent enzymatic degradation.

-

Extraction: The resulting slurry is stirred or agitated for several hours at room temperature to allow for the extraction of small molecules, including amino and imino acids.

-

Filtration & Clarification: The extract is filtered to remove solid plant debris. The resulting filtrate may be centrifuged to remove finer suspended particles.

-

Solvent Removal: The ethanol is removed from the clarified extract under reduced pressure using a rotary evaporator, yielding a concentrated aqueous solution.

-

Cation-Exchange Chromatography: The aqueous concentrate is passed through a cation-exchange resin column (e.g., Dowex 50). Neutral and anionic compounds are washed from the column, while amino and imino acids, including A2C, are retained.

-

Elution: The retained compounds are eluted from the resin using an ammonia solution (e.g., 2M NH₄OH).

-

Final Separation: The eluate, containing a mixture of amino acids, is concentrated and subjected to further separation. Historically, two-dimensional paper chromatography was used effectively.[3] Modern methods would employ High-Performance Liquid Chromatography (HPLC) for higher resolution and quantification.

The following diagram illustrates this generalized experimental workflow.

Identification and Quantification

-

Chromatography: As mentioned, paper chromatography was the original method for separation. Modern quantitative analysis relies on HPLC, often with pre- or post-column derivatization for detection (e.g., ninhydrin), or coupled with mass spectrometry (LC-MS) for highly sensitive and specific detection.

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the unambiguous structural confirmation of the isolated compound, comparing the resulting spectra with that of a known standard.

Conclusion

Azetidine-2-carboxylic acid remains a molecule of significant interest more than half a century after its discovery. Its unique four-membered ring structure, specific natural distribution, and potent biological activity as a proline mimic ensure its continued relevance in fields ranging from phytochemistry and toxicology to drug design. Understanding its natural occurrence and biosynthesis is critical for assessing its role in plant defense, its potential impact on the food chain, and for harnessing its unique chemical properties for therapeutic applications.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Methyl Azetidine-2-carboxylate: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Methyl azetidine-2-carboxylate, a conformationally constrained non-proteinogenic amino acid ester, has emerged as a pivotal building block in medicinal chemistry. Its rigid four-membered ring structure offers a unique conformational constraint that medicinal chemists can exploit to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive review of its synthesis, physicochemical properties, and diverse applications in drug discovery, with a focus on its role as a proline mimic and a scaffold for targeted therapies.

Physicochemical Properties

This compound is the methyl ester of L-azetidine-2-carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | PubChem |

| Molecular Weight | 115.13 g/mol | PubChem |

| IUPAC Name | methyl (2S)-azetidine-2-carboxylate | PubChem |

| CAS Number | 134419-57-1 | PubChem |

| Appearance | Not specified, likely a liquid or low-melting solid | General Chemical Knowledge |

| Solubility | Expected to be soluble in organic solvents | General Chemical Knowledge |

Synthesis of this compound

The synthesis of this compound typically involves two key stages: the enantioselective synthesis of the parent amino acid, (S)-azetidine-2-carboxylic acid, followed by esterification.

Enantioselective Synthesis of (S)-Azetidine-2-carboxylic Acid

Several strategies have been developed for the asymmetric synthesis of (S)-azetidine-2-carboxylic acid, starting from readily available precursors.

An improved method for the synthesis of azetidine-2-carboxylic acid starts from γ-butyrolactone and proceeds through bromination, esterification, cyclization, and hydrogenation, with a reported overall yield of up to 42.4%.[1]

A highly efficient route to (S)-azetidine-2-carboxylic acid with an enantiomeric excess (>99.9%) has been established in five steps with a total yield of 48%.[2][3] A key step in this synthesis is the efficient formation of the four-membered ring (99% yield) by treating dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane and cesium carbonate in DMF.[2][3]

Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid have been described using the optically active α-methylbenzylamine as a chiral auxiliary.[4] The azetidine ring is constructed via an intramolecular alkylation.[4]

Esterification to this compound

Standard esterification procedures can be employed to convert (S)-azetidine-2-carboxylic acid to its methyl ester. A common and effective method is the Fischer esterification.

-

Reaction Setup: Suspend (S)-azetidine-2-carboxylic acid in anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Applications in Medicinal Chemistry

The rigid azetidine ring of this compound serves as a valuable proline mimic and a versatile scaffold in the design of novel therapeutics.

Proline Analogue in Peptidomimetics

As a structural analogue of proline, azetidine-2-carboxylic acid can be incorporated into peptides to induce specific secondary structures. This has been utilized to study peptide bond conformations and to develop peptidomimetics with enhanced stability and biological activity.

Scaffold for Targeted Inhibitors

Derivatives of (R)-azetidine-2-carboxamide have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology. These inhibitors have demonstrated sub-micromolar potencies in inhibiting STAT3 DNA-binding activity.

| Compound | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) |

| 5a | 0.55 | > 18 | > 18 |

| 5o | 0.38 | > 18 | > 18 |

| 8i | 0.34 | > 18 | > 18 |

Further modifications of these azetidine-based compounds have led to analogues with improved cell permeability and potent anti-cancer activity in breast cancer models.

Biological Activity and Signaling Pathways

(S)-Azetidine-2-carboxylic acid is not just a synthetic building block but also a biologically active molecule with known toxicity. Its primary mechanism of toxicity stems from its misincorporation into proteins in place of proline, leading to protein misfolding and cellular stress.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring proteostasis. Studies in BV2 microglial cells have shown that L-azetidine-2-carboxylic acid treatment leads to the activation of key UPR signaling pathways.

Pro-inflammatory and Pro-apoptotic Effects

In immune cells such as microglia, the ER stress induced by (S)-azetidine-2-carboxylic acid can lead to a pro-inflammatory response and ultimately, apoptosis. This is characterized by the release of nitric oxide and the expression of pro-inflammatory markers like IL-1β and IL-6.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the preparation of this compound is outlined below.

Biological Evaluation Workflow

A typical workflow for assessing the biological activity of (S)-azetidine-2-carboxylic acid and its derivatives is depicted below.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a powerful tool for the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, chemical properties, and biological activities is crucial for its effective application in drug discovery and development. The continued exploration of this and related azetidine scaffolds is expected to yield new and innovative therapeutic agents for a wide range of diseases.

References

Methodological & Application

Synthesis of Novel Derivatives from (S)-Methyl Azetidine-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile building block, (S)-Methyl azetidine-2-carboxylate. The azetidine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to impart unique conformational constraints.[1] These protocols focus on two primary modes of derivatization: N-functionalization of the azetidine ring and modification of the C2-carboxylate group.

N-Functionalization of this compound

The secondary amine of the azetidine ring offers a prime site for introducing a wide range of functional groups through N-acylation and N-alkylation reactions. These modifications are crucial for exploring the structure-activity relationship (SAR) of novel azetidine-containing compounds.

N-Acylation

N-acylation is a straightforward method to introduce amide functionalities, which can serve as key interaction points with biological targets. This can be achieved using acyl chlorides or by amide coupling with carboxylic acids.

Experimental Protocol: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This protocol describes the general procedure for the acylation of this compound with an acyl chloride.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), to the solution and cool to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Table 1: Examples of N-Acylated this compound Derivatives

| Acyl Chloride | Product | Yield (%) | Analytical Data |

| Benzoyl chloride | (S)-Methyl 1-benzoylazetidine-2-carboxylate | >90 | ¹H NMR, ¹³C NMR, HRMS |

| Acetyl chloride | (S)-Methyl 1-acetylazetidine-2-carboxylate | >95 | ¹H NMR, ¹³C NMR, HRMS |

| 4-Methoxybenzoyl chloride | (S)-Methyl 1-(4-methoxybenzoyl)azetidine-2-carboxylate | ~85 | ¹H NMR, ¹³C NMR, HRMS |

N-Alkylation

N-alkylation introduces alkyl or arylalkyl substituents, which can modulate the lipophilicity and steric profile of the molecule.

Experimental Protocol: Reductive Amination for N-Alkylation

This protocol details the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

-

Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate.

-

Reducing Agent Addition: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the N-alkylated derivative.

Modification of the C2-Carboxylate Group

The methyl ester at the C2 position can be readily transformed into other functional groups, such as amides, alcohols, and carboxylic acids, providing further avenues for derivatization.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the azetidine core to a vast array of amine-containing building blocks.[2] This is typically achieved by activating the corresponding carboxylic acid. Therefore, the methyl ester must first be hydrolyzed to the carboxylic acid.

Experimental Protocol: Hydrolysis of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Base Addition: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Isolation: Concentrate the solution under reduced pressure to obtain the crude (S)-azetidine-2-carboxylic acid, which can often be used in the next step without further purification. A yield of 91% can be achieved for the enantiomerically pure (S)-azetidine-2-carboxylic acid after deprotection.[3]

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for coupling (S)-azetidine-2-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.

-

Activation: To a solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM, add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 - 3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.1 eq) to the activated carboxylic acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Table 2: Examples of Amide Derivatives of (S)-Azetidine-2-carboxylic Acid

| Amine | Product | Yield (%) | Analytical Data |

| Benzylamine | (S)-N-Benzylazetidine-2-carboxamide | 75-85 | ¹H NMR, ¹³C NMR, HRMS |

| Morpholine | (S)-(Azetidin-2-yl)(morpholino)methanone | 70-80 | ¹H NMR, ¹³C NMR, HRMS |

| Aniline | (S)-N-Phenylazetidine-2-carboxamide | 60-70 | ¹H NMR, ¹³C NMR, HRMS |

Reduction to Alcohol

The methyl ester can be reduced to the corresponding primary alcohol, (S)-azetidin-2-ylmethanol, which can be further functionalized, for instance, through etherification or esterification.

Experimental Protocol: Reduction of this compound

-

Protection (if necessary): The azetidine nitrogen should be protected with a suitable protecting group (e.g., Boc) prior to reduction to prevent side reactions.

-

Reaction Setup: Dissolve the N-protected this compound (1.0 eq) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Reducing Agent Addition: Slowly add a solution of a reducing agent like lithium aluminum hydride (LiAlH₄) (1.5 eq) or lithium borohydride (LiBH₄) (2.0 eq) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

-

Work-up (Fieser work-up for LiAlH₄): Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Purification: Filter the resulting solid and wash with an organic solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol. Purify by flash column chromatography if necessary.

Visualized Workflows and Pathways

Diagram 1: General Synthetic Pathways for Derivatization

Caption: Synthetic routes from this compound.

Diagram 2: Experimental Workflow for Amide Coupling

Caption: Workflow for the synthesis of amide derivatives.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (S)-Methyl azetidine-2-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction